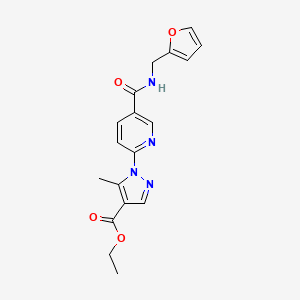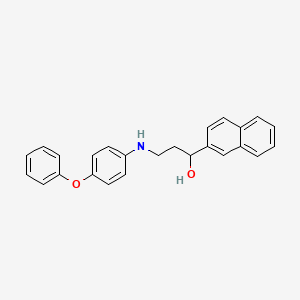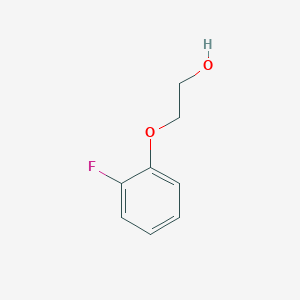
2-(2-Fluorophenoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)ethanol is an organic compound with the molecular formula C8H9FO2. It is a derivative of phenoxyethanol, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
作用机制
Target of Action
It is known that similar compounds, such as ethanol, interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a related compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning
Biochemical Pathways
Related compounds like ethanol are known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .
Result of Action
Related compounds like ethanol are known to have various effects, including sedative effects mediated through binding to gaba receptors and glycine receptors .
Action Environment
It is known that various factors, such as the presence of other substances, can influence the action of related compounds like ethanol .
生化分析
Biochemical Properties
2-(2-Fluorophenoxy)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the primary interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. In the presence of this compound, alcohol dehydrogenase facilitates the conversion of the ethanol group to an aldehyde, which can further participate in various metabolic pathways .
Additionally, this compound can interact with cytochrome P450 enzymes, particularly CYP2E1. This interaction leads to the oxidation of the compound, resulting in the formation of reactive intermediates that can influence cellular metabolism . The presence of the fluorine atom enhances the compound’s reactivity, making it a valuable tool in studying enzyme-substrate interactions and metabolic processes.
Cellular Effects
This compound has been shown to affect various cellular processes. In hepatocytes, the compound can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism. This oxidative stress can lead to lipid peroxidation, DNA damage, and alterations in cellular signaling pathways . The compound also influences gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation.
In neuronal cells, this compound can affect neurotransmitter release and synaptic plasticity. The compound’s interaction with membrane proteins and ion channels can alter cellular excitability and signal transduction, impacting neuronal communication and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to the active site of alcohol dehydrogenase, facilitating the oxidation of the ethanol group to an aldehyde. This reaction is accompanied by the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which plays a crucial role in cellular redox balance .
Furthermore, this compound’s interaction with cytochrome P450 enzymes, particularly CYP2E1, involves the formation of a reactive intermediate that can covalently bind to cellular macromolecules. This binding can lead to enzyme inhibition or activation, depending on the specific target and cellular context . The compound’s ability to modulate gene expression is mediated through its impact on transcription factors and epigenetic modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Under optimal storage conditions, this compound remains stable for extended periods, allowing for consistent experimental results .
Prolonged exposure to environmental factors can lead to the degradation of the compound, resulting in the formation of by-products that may interfere with its intended biochemical effects. In vitro studies have shown that the compound’s impact on cellular function can diminish over time, highlighting the importance of maintaining proper storage conditions and conducting timely experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cellular resilience to stress. At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity, neurotoxicity, and impaired organ function .
In rodent models, the compound has been shown to affect liver function by altering enzyme activity and inducing oxidative stress. High doses can lead to significant liver damage, characterized by elevated levels of liver enzymes and histopathological changes . Similarly, in neuronal tissues, excessive exposure to this compound can disrupt neurotransmitter balance and impair cognitive function.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with alcohol dehydrogenase and cytochrome P450 enzymes. The initial oxidation of the ethanol group by alcohol dehydrogenase produces an aldehyde intermediate, which can further undergo oxidation to form carboxylic acids .
The compound’s interaction with cytochrome P450 enzymes, particularly CYP2E1, leads to the formation of reactive intermediates that can participate in various metabolic reactions. These intermediates can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Transporters and binding proteins, such as albumin, can facilitate the distribution of this compound within the bloodstream and target tissues. The compound’s localization and accumulation are influenced by factors such as tissue perfusion, cellular uptake, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with specific organelles and cellular compartments. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and participates in metabolic reactions .
Additionally, this compound can accumulate in mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s presence in the mitochondria can affect the electron transport chain, leading to changes in ATP production and ROS generation . The subcellular localization of this compound is crucial for understanding its biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Fluorophenoxy)ethanol can be synthesized through the reaction of 2-fluorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(2-Fluorophenoxy)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to 2-(2-fluorophenoxy)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-Fluorophenoxy)acetaldehyde, 2-(2-Fluorophenoxy)acetic acid.
Reduction: 2-(2-Fluorophenoxy)ethane.
Substitution: Various substituted phenoxyethanol derivatives.
科学研究应用
2-(2-Fluorophenoxy)ethanol has a wide range of applications in scientific research:
相似化合物的比较
Phenoxyethanol: The parent compound, lacking the fluorine substitution, is widely used as a preservative and solvent.
2-(4-Fluorophenoxy)ethanol: A positional isomer with the fluorine atom at the para position, exhibiting different reactivity and properties.
2-(2-Chlorophenoxy)ethanol: Similar structure with a chlorine atom instead of fluorine, used in different industrial applications.
Uniqueness: 2-(2-Fluorophenoxy)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-(2-fluorophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVPAMCKEWBRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)
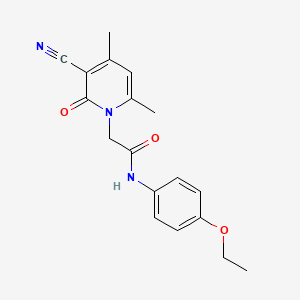
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
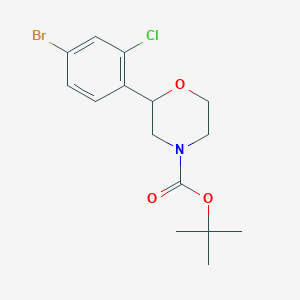
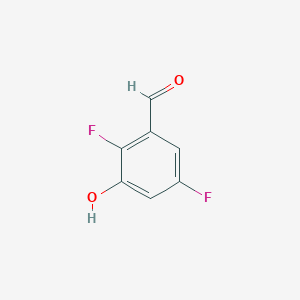
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![Tert-butyl 4-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2612236.png)
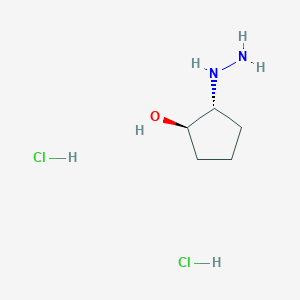
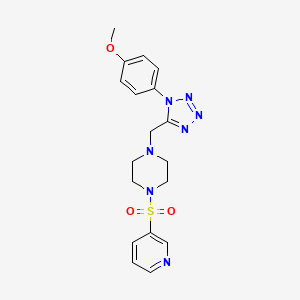
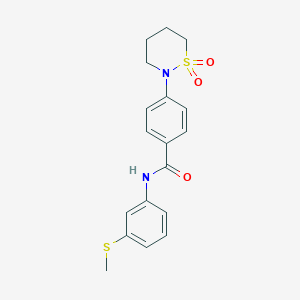
![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

